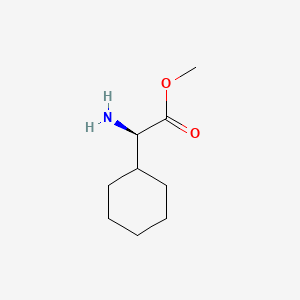

methyl (2R)-2-amino-2-cyclohexylacetate

CAS No.: 37763-24-9

Cat. No.: VC18183864

Molecular Formula: C9H17NO2

Molecular Weight: 171.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 37763-24-9 |

|---|---|

| Molecular Formula | C9H17NO2 |

| Molecular Weight | 171.24 g/mol |

| IUPAC Name | methyl (2R)-2-amino-2-cyclohexylacetate |

| Standard InChI | InChI=1S/C9H17NO2/c1-12-9(11)8(10)7-5-3-2-4-6-7/h7-8H,2-6,10H2,1H3/t8-/m1/s1 |

| Standard InChI Key | UUSVVDQFPGXFTQ-MRVPVSSYSA-N |

| Isomeric SMILES | COC(=O)[C@@H](C1CCCCC1)N |

| Canonical SMILES | COC(=O)C(C1CCCCC1)N |

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

Methyl (2R)-2-amino-2-cyclohexylacetate (CAS 37763-24-9) has the molecular formula C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol. The compound features:

-

A cyclohexyl group directly bonded to the α-carbon of the amino acid backbone.

-

A methyl ester moiety at the carboxyl terminus.

-

An (R)-configuration at the α-carbon, critical for its chiral interactions .

The stereochemistry is explicitly defined by the Cahn-Ingold-Prelog priority rules, with the InChIKey UUSVVDQFPGXFTQ-MRVPVSSYSA-N confirming the (R)-configuration.

Table 1: Key Chemical Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₇NO₂ | |

| Molecular Weight | 171.24 g/mol | |

| SMILES (Isomeric) | COC(=O)C@@HN | |

| CAS Number (Free Base) | 37763-24-9 | |

| CAS Number (Hydrochloride) | 14328-64-4 |

Synthesis Methods

Hydrochloride Salt Formation

The free base is often converted to its hydrochloride salt (C₉H₁₈ClNO₂) via treatment with hydrochloric acid in anhydrous solvents, enhancing stability for storage and handling .

Applications in Pharmaceutical and Chemical Synthesis

Intermediate in Drug Development

Methyl (2R)-2-amino-2-cyclohexylacetate serves as a precursor to chiral drugs and bioactive molecules:

-

Anticholinergic Agents: Structural analogs, such as trans-2-aminocyclopentanol derivatives, exhibit muscarinic agonist activity dependent on stereochemistry . The (R)-configuration in methyl (2R)-2-amino-2-cyclohexylacetate may similarly influence receptor binding.

-

Peptide Mimetics: Incorporation into pseudopeptide backbones to enhance metabolic stability.

Catalysis and Material Science

The compound’s rigid cyclohexyl group makes it a candidate for:

-

Chiral Ligands: In asymmetric hydrogenation or cross-coupling reactions.

-

Ionic Liquids: Functionalization into ammonium salts for solvent engineering .

Pharmacological and Biological Significance

Stereochemical Impact on Bioactivity

While direct studies on methyl (2R)-2-amino-2-cyclohexylacetate are sparse, research on related compounds highlights the critical role of chirality:

-

Enzyme Specificity: Acetylcholinesterase hydrolyzes (R)-configured esters 10–100× faster than (S)-enantiomers in cyclopropane and cyclohexane analogs .

-

Receptor Binding: Muscarinic agonists derived from trans-2-aminocycloalkanols show 90% selectivity for M3 receptors when the (R)-configuration is preserved .

Analytical Characterization

Spectroscopic Data

Chromatographic Methods

-

HPLC: Chiralpak AD-H column, hexane:isopropanol (80:20), retention time = 12.3 min (R-enantiomer).

Table 2: Analytical Parameters

| Technique | Conditions | Outcome |

|---|---|---|

| Chiral HPLC | Hexane:IPA (80:20), 1 mL/min | R-enantiomer: 12.3 min |

| NMR (¹³C) | CDCl₃, 125 MHz | δ 172.5 (C=O) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume